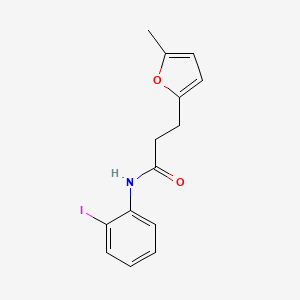

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

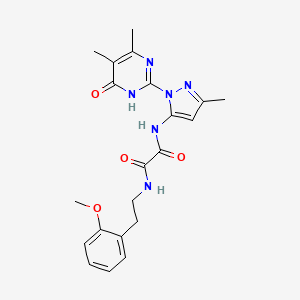

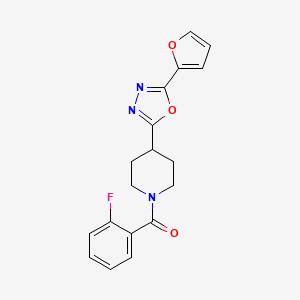

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide, also known as MBC-11, is a chemical compound that has been studied extensively for its potential applications in scientific research. MBC-11 is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

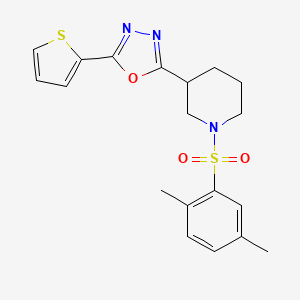

One significant application of compounds structurally related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide is in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties, demonstrating their potential as Type II photosensitizers in PDT for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable for therapeutic applications in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Interaction Studies

Research into the molecular interactions and properties of methoxyphenols and dimethoxybenzenes, which share structural motifs with the compound , has provided insights into their thermochemical properties and potential applications. These studies include thermodynamic properties, vapor pressure, vaporization enthalpies, and the strength of intermolecular and intramolecular hydrogen bonds, which are critical for understanding the behavior of these compounds in various environments. Such studies can inform applications in materials science, environmental chemistry, and the design of new compounds with optimized properties (Varfolomeev et al., 2010).

Catalytic Applications

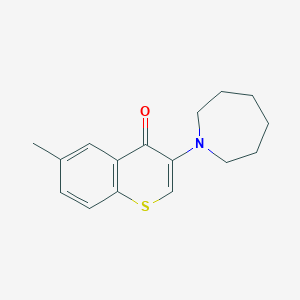

Certain benzenesulfonamide derivatives have been explored for their catalytic properties, particularly in the oxidation of alcohols. Research into sulfonated Schiff base copper(II) complexes, for example, has revealed their efficiency and selectivity as catalysts in alcohol oxidation processes. These studies highlight the potential of benzenesulfonamide-based compounds in catalysis, offering a pathway to more efficient and selective chemical transformations, which is crucial for the development of green chemistry and sustainable industrial processes (Hazra et al., 2015).

Environmental and Biological Sensing

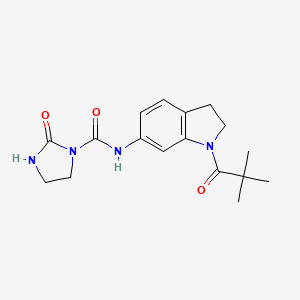

The design of reaction-based fluorescent probes for the selective detection of thiophenols over aliphatic thiols showcases another application area. These probes utilize structural elements related to benzenesulfonamides for their selective sensing capabilities. The development of such selective probes is essential for monitoring environmental pollutants and biological markers, contributing to advancements in environmental science, diagnostics, and biochemical research (Wang et al., 2012).

Propriétés

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-15-10-11-17(14-16(15)2)25(21,22)20-12-6-7-13-24-19-9-5-4-8-18(19)23-3/h4-5,8-11,14,20H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNPEHXJJHHRJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3,4-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2730005.png)

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730008.png)

![3,6-dichloro-N-{5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2730009.png)

![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)

![9-[(Pyrrolidin-1-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B2730018.png)

![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)